molecular formula C14H30N2Na2O19P4 B1250904 Risedronate sodium hemi-pentahydrate CAS No. 329003-65-8

Risedronate sodium hemi-pentahydrate

Cat. No.: B1250904
CAS No.: 329003-65-8
M. Wt: 700.26 g/mol
InChI Key: HYFDYHPNTXOPPO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Risedronate sodium hemi-pentahydrate primarily targets osteoclasts , which are cells responsible for bone resorption . By inhibiting these cells, it plays a crucial role in maintaining bone metabolism .

Mode of Action

This compound acts as an antiresorptive agent . It has an affinity for hydroxyapatite crystals in bone and binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing risedronic acid which is then taken into osteoclasts by fluid-phase endocytosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bone resorption pathway . By inhibiting osteoclast-mediated bone resorption, it modulates bone metabolism and prevents the breakdown of bones .

Pharmacokinetics

It is absorbed in the intestinal tract, and the fraction of the dose absorbed is independent of the dose . The drug is distributed to bone, and the remainder of the dose is excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bone resorption . This leads to a decrease in bone turnover and an overall increase in bone mass . It is indicated for the treatment of osteoporosis in men, treatment of Paget’s disease, treatment and prevention of osteoporosis in postmenopausal women, and treatment and prevention of glucocorticoid-induced osteoporosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption can be reduced by food or drink intake prior to dosing . Therefore, it is recommended to administer the drug at least 30 minutes before breakfast . Furthermore, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medical conditions .

Safety and Hazards

Risedronate sodium hemi-pentahydrate can cause serious problems in the stomach or esophagus . Common adverse reactions include rash, abdominal pain, constipation, diarrhea, indigestion, nausea, backache, urinary tract infectious disease, and influenza-like illness .

Future Directions

Risedronate sodium hemi-pentahydrate is used to treat osteoporosis caused by menopause, or steroid use. It is for use when you have a high risk of bone fracture due to osteoporosis . This compound is also used to treat Paget’s disease of bone .

Biochemical Analysis

Biochemical Properties

Risedronate sodium hemi-pentahydrate plays a crucial role in biochemical reactions by inhibiting osteoclast-mediated bone resorption. It has a high affinity for hydroxyapatite crystals in bone, which allows it to effectively bind to bone mineral surfaces . This compound interacts with enzymes such as farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway. By inhibiting this enzyme, this compound disrupts the synthesis of isoprenoid intermediates, which are essential for the function of small GTP-binding proteins .

Cellular Effects

This compound affects various types of cells, particularly osteoclasts. It inhibits osteoclast activity, leading to reduced bone resorption and increased bone density . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis in osteoclasts by disrupting the mevalonate pathway, which is crucial for the prenylation of small GTP-binding proteins . Additionally, this compound has been shown to affect alveolar macrophages, inducing apoptosis and reducing inflammation in pulmonary tissues .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bone hydroxyapatite and subsequent uptake by osteoclasts through fluid-phase endocytosis . Once inside the osteoclasts, it inhibits farnesyl pyrophosphate synthase, leading to a decrease in the production of geranylgeranyl pyrophosphate and farnesyl pyrophosphate . This inhibition disrupts the function of small GTP-binding proteins, ultimately leading to osteoclast apoptosis and reduced bone resorption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and does not undergo significant degradation . Long-term studies have shown that this compound maintains its efficacy in reducing bone resorption and increasing bone density over extended periods . Prolonged use may lead to rare adverse effects such as osteonecrosis of the jaw and atypical femoral fractures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it effectively inhibits bone resorption without causing significant adverse effects . At high doses, it can lead to toxic effects such as hypocalcemia and gastrointestinal irritation . Studies have shown that the optimal dosage for achieving therapeutic effects while minimizing adverse effects is around 35 mg per week .

Metabolic Pathways

This compound is not metabolized by the liver and does not induce or inhibit hepatic microsomal enzymes . It is primarily excreted unchanged in the urine . The compound’s interaction with the mevalonate pathway, specifically the inhibition of farnesyl pyrophosphate synthase, plays a significant role in its therapeutic effects .

Transport and Distribution

This compound is absorbed in the upper gastrointestinal tract and has a bioavailability of approximately 0.63% . It is distributed primarily to bone, where it binds to hydroxyapatite crystals . The compound has a steady-state volume of distribution of 6.3 L/kg and is approximately 24% bound to plasma proteins . Preclinical studies have shown that about 60% of the administered dose is distributed to bone, with the remainder excreted in the urine .

Subcellular Localization

This compound localizes primarily to bone tissue, where it exerts its antiresorptive effects . It targets osteoclasts and induces apoptosis by disrupting the mevalonate pathway . Additionally, studies have shown that this compound can be delivered to alveolar macrophages via nebulizable microspheres, suggesting potential therapeutic applications in pulmonary diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Risedronate sodium hemi-pentahydrate is synthesized through the bisphosphonation of 3-pyridylacetic acid, followed by treatment with an appropriate base . The process involves the following steps:

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The compound is typically crystallized from an aqueous solution to obtain the hemi-pentahydrate form .

Chemical Reactions Analysis

Types of Reactions: Risedronate sodium hemi-pentahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Risedronate sodium hemi-pentahydrate is unique due to its high potency and efficacy in preventing bone loss. It has a favorable safety profile and is well-tolerated by patients, making it a preferred choice for long-term treatment of osteoporosis .

Properties

IUPAC Name

disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFDYHPNTXOPPO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2Na2O19P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329003-65-8
Record name Risedronate sodium hemi-pentahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329003658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RISEDRONATE SODIUM HEMI-PENTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2YAQ274O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 60 ml of purified water, 10.0 g of 2-(3-pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid (risedronic acid) and 1.41 g of sodium hydroxide were added and dissolved at an elevated temperature of 65° C. After the dissolution, the resulting solution was cooled to 25° C. over 3 hours for crystallization. The obtained crystals were filtered and vacuum dried to obtain 8.0 g of risedronate sodium hemipentahydrate (64.7% of theoretical yield). (LOD by TGA=13.2%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Risedronate sodium hemi-pentahydrate
Reactant of Route 2
Risedronate sodium hemi-pentahydrate
Reactant of Route 3
Risedronate sodium hemi-pentahydrate
Reactant of Route 4
Risedronate sodium hemi-pentahydrate
Reactant of Route 5
Risedronate sodium hemi-pentahydrate
Reactant of Route 6
Risedronate sodium hemi-pentahydrate
Customer
Q & A

Q1: What is the molecular formula of Risedronate sodium hemipentahydrate, and how is this compound typically produced?

A1: Risedronate sodium hemipentahydrate is represented by the chemical formula C7H10NNaO7P2(H2O)2.5 []. A novel production method utilizes 2-(3-pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid (risedronic acid) and a risedronate aqueous solution to generate the final compound [].

Q2: Are there any analytical techniques used to characterize Risedronate sodium hemipentahydrate?

A2: Yes, powder X-ray diffraction has been used to analyze the structural properties of Risedronate sodium hemipentahydrate [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.